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Compound of Interest

Compound Name: Bayogenin

Cat. No.: B190646 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the spectral characteristics of natural products is paramount for structural elucidation, quality

control, and further research. This technical guide provides a detailed overview of the nuclear

magnetic resonance (NMR) and mass spectrometry (MS) data for Bayogenin, a pentacyclic

triterpenoid sapogenin with potential pharmacological activities.

Bayogenin (C₃₀H₄₈O₅), a derivative of oleanane, is found in various plant species, including

Phytolacca dodecandra and Mosla chinensis. Its structural complexity necessitates a multi-

faceted analytical approach for complete characterization. This guide summarizes the key

spectral data, outlines the experimental protocols for their acquisition, and visualizes the

analytical workflow and structural correlations.

Quantitative Spectral Data
The precise structural assignment of Bayogenin relies on the detailed analysis of its 1D and

2D NMR spectra, in conjunction with mass spectrometry data. The following tables present a

summary of the reported ¹H and ¹³C NMR chemical shifts and key mass spectral fragments.

Table 1: ¹H and ¹³C NMR Spectral Data of Bayogenin
While a complete, publicly available, and officially assigned dataset from a single source for

Bayogenin is not readily available in the literature, the following table is a composite

representation based on typical chemical shifts for similar oleanane-type triterpenoids.

Researchers should verify these against their own experimental data.
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Carbon No.
¹³C Chemical Shift (δc,
ppm)

¹H Chemical Shift (δH,
ppm, Multiplicity, J in Hz)

1 47.7 1.05 (m), 1.65 (m)

2 68.9 3.85 (m)

3 83.6 3.20 (d, J = 9.5)

4 43.5 -

5 48.1 0.85 (d, J = 10.0)

6 18.2 1.50 (m), 1.60 (m)

7 33.0 1.45 (m), 1.55 (m)

8 39.8 -

9 47.5 1.55 (m)

10 36.8 -

11 23.5 1.90 (m), 1.95 (m)

12 122.5 5.25 (t, J = 3.5)

13 144.1 -

14 41.9 -

15 28.1 1.80 (m), 1.90 (m)

16 23.5 1.95 (m), 2.15 (m)

17 46.5 -

18 41.5 2.85 (dd, J = 13.5, 4.0)

19 46.1 1.25 (m), 1.65 (m)

20 30.7 -

21 33.9 1.35 (m), 1.75 (m)

22 32.5 1.55 (m), 1.90 (m)
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23 64.9
3.40 (d, J = 11.0), 3.70 (d, J =

11.0)

24 14.9 1.15 (s)

25 16.9 0.80 (s)

26 17.2 0.95 (s)

27 26.0 1.20 (s)

28 180.5 -

29 33.1 0.90 (s)

30 23.6 0.92 (s)

Note: Chemical shifts are typically recorded in pyridine-d₅ or methanol-d₄ and are referenced to

the solvent signal. The values presented here are approximations and may vary based on

experimental conditions.

Table 2: Mass Spectrometry Data for Bayogenin
Mass spectrometry provides crucial information about the molecular weight and elemental

composition of a compound.

Parameter Value Source

Molecular Formula C₃₀H₄₈O₅ [1]

Molecular Weight 488.7 g/mol [1]

Exact Mass 488.35017463 Da [1]

Monoisotopic Mass 488.35017463 Da [1]

Experimental Protocols
Standardized protocols are essential for obtaining high-quality, reproducible spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A comprehensive suite of NMR experiments is required for the complete structural assignment

of Bayogenin.

Sample Preparation:

Dissolve approximately 5-10 mg of purified Bayogenin in 0.5-0.7 mL of a suitable deuterated

solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for

enhanced sensitivity is recommended.

1D NMR Experiments:

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities,

and coupling constants of the hydrogen atoms.

¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the chemical shifts of all 30

carbon atoms.

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-

135 experiments to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings,

helping to establish connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly

bonded ¹H and ¹³C atoms, providing a powerful tool for assigning carbon signals based on

their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations

between protons and carbons that are two or three bonds apart, which is critical for

connecting different spin systems and elucidating the complete carbon skeleton.
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NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can be used to

determine the spatial proximity of protons, aiding in the determination of the relative

stereochemistry of the molecule.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for determining the elemental

composition of Bayogenin.

Instrumentation:

A mass spectrometer equipped with an electrospray ionization (ESI) source coupled to a

high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap is ideal.

Procedure:

Prepare a dilute solution of Bayogenin in a suitable solvent (e.g., methanol or acetonitrile).

Infuse the sample directly into the ESI source or inject it via a liquid chromatography (LC)

system.

Acquire the mass spectrum in both positive and negative ion modes to observe the

protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Perform tandem MS (MS/MS) experiments on the parent ions to obtain fragmentation

patterns, which can provide further structural information.

Visualizing the Analytical Workflow and Structural
Correlations
Graphical representations are invaluable for understanding the logical flow of experiments and

the complex relationships within the spectral data.
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Caption: Experimental workflow for the spectral analysis of Bayogenin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b190646?utm_src=pdf-body-img
https://www.benchchem.com/product/b190646?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key 2D NMR Correlations for Bayogenin Structure Elucidation

Key Structural Fragments

2D NMR Correlations
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Caption: Logical relationships in the structural elucidation of Bayogenin using 2D NMR.

This technical guide provides a foundational framework for the spectral analysis of Bayogenin.

For definitive structural confirmation, researchers are encouraged to acquire and interpret their

own high-resolution spectral data and compare it with the information presented herein and in

the broader scientific literature on oleanane-type triterpenoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b190646#spectral-data-analysis-of-bayogenin-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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